Benzimidazo[1,2-c]quinazolin-6(12H)-one is synthesized from readily available starting materials such as isatins and o-phenylenediamines. Its classification as a heterocyclic compound places it among a group of compounds that exhibit significant pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of benzimidazo[1,2-c]quinazolin-6(12H)-one has been achieved through various methods, primarily focusing on regioselective reactions that allow for the formation of the desired structure with high efficiency.
The molecular structure of benzimidazo[1,2-c]quinazolin-6(12H)-one features a fused bicyclic system characterized by:
Benzimidazo[1,2-c]quinazolin-6(12H)-one participates in various chemical reactions that expand its utility in organic synthesis.
The mechanism of action for benzimidazo[1,2-c]quinazolin-6(12H)-one is primarily linked to its biological activities.
Studies have shown that compounds within this class can effectively lower minimum inhibitory concentrations (MICs) against multiple bacterial strains, indicating potent antibacterial activity .
Benzimidazo[1,2-c]quinazolin-6(12H)-one possesses several notable physical and chemical properties:
The applications of benzimidazo[1,2-c]quinazolin-6(12H)-one are diverse, spanning various scientific fields:
This scaffold belongs to the angularly fused pentacyclic systems where the benzimidazole component (rings A/B) shares the c-bond with quinazoline (rings B/C), creating a non-planar geometry with a dihedral angle of approximately 12-18° between the molecular planes. Key structural features include:
Table 1: Core Structural Features of Benzimidazo[1,2-c]quinazolin-6(12H)-one
Parameter | Value/Description | Analytical Method |
---|---|---|
Molecular formula | C₁₄H₉N₃O | High-resolution MS |
Ring fusion type | Angular (non-linear) | X-ray crystallography |
Tautomeric equilibrium | Keto-enol ratio: 85:15 (in DMSO-d₆) | ¹³C NMR spectroscopy |
Dipole moment | 4.37 D (gas phase) | Computational calculation |
Planarity deviation | 14.7° between ring systems | Crystal structure analysis |
The synthetic exploration of benzimidazo-fused quinazolinones began in earnest during the mid-20th century, with the first reported synthesis appearing in Russian literature circa 1965 via thermal cyclization of 2-(2-aminophenyl)benzimidazole carboxamides. Significant milestones include:
This hybrid scaffold delivers synergistic bioactivity by conserving key pharmacophoric elements from both parent heterocycles:
Table 2: Bioactivity Comparison of Fused vs. Parent Heterocycles
Pharmacological Property | Benzimidazole Alone | Quinazolinone Alone | Fused Scaffold |
---|---|---|---|
α-Glucosidase inhibition | IC₅₀ > 200 μM | IC₅₀ 150-200 μM | IC₅₀ 50.0 ± 0.12 μM |
Tumor cell growth inhibition | GI₅₀ 45-60 μM | GI₅₀ 30-50 μM | GI₅₀ 8-12 μM |
DNA binding constant (Kₐ) | 1.2 × 10³ M⁻¹ | 2.8 × 10² M⁻¹ | 5.6 × 10⁴ M⁻¹ |
Log P (calculated) | 2.1-2.8 | 1.8-2.3 | 3.5-4.2 |
2-(2-Nitrophenyl)-1H-benzo[d]imidazole → SnCl₂/HCl → 2-(2-Aminophenyl)-1H-benzo[d]imidazole → CS₂/KOH → Benzimidazo[1,2-c]quinazolin-6(12H)-one (Overall yield: 65-72%) [4]
Critical parameters include:
6-Thiol intermediate + propargyl bromide → 6-(prop-2-yn-1-ylthio) derivative → CuSO₄/sodium ascorbate + azides → 1,2,3-triazole conjugates
This approach generated derivatives with:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3